molecular formula C18H19FN2O3 B12119937 4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid

4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid

Cat. No.: B12119937
M. Wt: 330.4 g/mol
InChI Key: UZYVWWHPUWIZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a fluorophenyl group, an amino group, and a butanoic acid moiety, making it a versatile molecule for studying chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: Starting with a fluorobenzene derivative, nitration is performed to introduce a nitro group, which is subsequently reduced to an amino group.

    Amidation: The amino group is then reacted with a suitable carboxylic acid derivative to form an amide bond.

    Coupling Reaction: The intermediate is coupled with a phenethylamine derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like alkyl, aryl, or halides.

Scientific Research Applications

4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The fluorophenyl group can enhance binding affinity and specificity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Fluorophenyl)amino)-4-oxo-2-(phenylamino)butanoic acid: Lacks the phenethyl group, which may alter its biological activity.

    4-((4-Chlorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid: Substitution of fluorine with chlorine can affect the compound’s reactivity and interactions.

    4-((4-Methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid: The presence of a methyl group instead of fluorine can change the compound’s physical and chemical properties.

Uniqueness

4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological interactions. The combination of the fluorophenyl and phenethyl groups provides a distinct profile that can be exploited in various research applications.

Properties

Molecular Formula

C18H19FN2O3

Molecular Weight

330.4 g/mol

IUPAC Name

4-(4-fluoroanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid

InChI

InChI=1S/C18H19FN2O3/c19-14-6-8-15(9-7-14)21-17(22)12-16(18(23)24)20-11-10-13-4-2-1-3-5-13/h1-9,16,20H,10-12H2,(H,21,22)(H,23,24)

InChI Key

UZYVWWHPUWIZAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(CC(=O)NC2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.